molecular formula C5H10O3 B14512880 1,4-Dihydroxy-3-methylbutan-2-one CAS No. 62946-58-1

1,4-Dihydroxy-3-methylbutan-2-one

Cat. No.: B14512880
CAS No.: 62946-58-1
M. Wt: 118.13 g/mol
InChI Key: PLVCXNLHUHTLCR-UHFFFAOYSA-N
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Description

1,4-Dihydroxy-3-methylbutan-2-one (C₅H₁₀O₃) is a branched-chain ketodiol with a molecular mass of 118.13 g/mol and a monoisotopic mass of 118.063 . Its structure features a ketone group at position 2, hydroxyl groups at positions 1 and 4, and a methyl substituent at position 3 (Figure 1). The compound lacks defined stereocenters, suggesting conformational flexibility in its interactions. It is registered under CAS 62946-58-1 and ChemSpider ID 57498227, with applications hypothesized in organic synthesis and biochemical pathways due to its polar functional groups .

Properties

CAS No.

62946-58-1

Molecular Formula

C5H10O3

Molecular Weight

118.13 g/mol

IUPAC Name

1,4-dihydroxy-3-methylbutan-2-one

InChI

InChI=1S/C5H10O3/c1-4(2-6)5(8)3-7/h4,6-7H,2-3H2,1H3

InChI Key

PLVCXNLHUHTLCR-UHFFFAOYSA-N

Canonical SMILES

CC(CO)C(=O)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dihydroxy-3-methylbutan-2-one can be synthesized through several methods. One common approach involves the hydroxylation of 3-methylbutan-2-one using suitable oxidizing agents. Another method includes the reaction of 3-methylbut-1-ene with water in the presence of dilute sulfuric acid, following Markovnikov’s rule .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroxylation reactions using optimized conditions to ensure high yield and purity. The choice of catalysts and reaction conditions is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dihydroxy-3-methylbutan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents like acetic anhydride or alkyl halides.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Esters or ethers.

Scientific Research Applications

1,4-Dihydroxy-3-methylbutan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fine chemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 1,4-Dihydroxy-3-methylbutan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and ketone moiety allow it to participate in hydrogen bonding and nucleophilic addition reactions. These interactions can modulate enzyme activity and influence biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key differences between 1,4-Dihydroxy-3-methylbutan-2-one and selected analogs:

Compound Name Molecular Formula Molecular Mass (g/mol) Functional Groups Key Structural Features Applications/Notes
This compound C₅H₁₀O₃ 118.13 Ketone, two hydroxyl groups Branched aliphatic chain, no stereocenters Potential intermediate in organic synthesis
(Z)-1,4-Bis(4-methoxyphenyl)-2,3-dimethylbut-1-ene C₂₀H₂₄O₂ 296.40 Methoxy, alkene Aromatic rings, stereoisomerism (Z-configuration) Studied for mass spectral fragmentation patterns
(E)-1,4-Bis(4-methoxyphenyl)-2,3-dimethylbut-1-ene C₂₀H₂₄O₂ 296.40 Methoxy, alkene Aromatic rings, stereoisomerism (E-configuration) Similar fragmentation to (Z)-isomer but distinct stability
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylbutane-1,4-dione C₁₈H₁₄O₄ 294.30 Diketone, dioxin ring Fused aromatic system, extended conjugation Explored in drug discovery and materials science

Key Findings from Comparative Studies

Size and Polarity :

  • The target compound’s low molecular mass (118.13 g/mol) and hydroxyl groups confer higher polarity and solubility in aqueous media compared to the aromatic analogs (e.g., 294–296 g/mol), which exhibit lipophilicity due to aromatic rings .

Reactivity and Stability :

  • The absence of stereocenters in this compound contrasts with the stereoisomeric (Z)- and (E)-bis(4-methoxyphenyl) derivatives, which show distinct mass spectral fragmentation patterns (e.g., dominant [M-C₁₂H₁₅O]+ fragment at m/z 121 in both isomers) . This suggests differences in stability under analytical conditions.

Functional Group Influence :

  • The diketone in 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylbutane-1,4-dione enables chelation and coordination chemistry, unlike the single ketone in this compound, which may limit its metal-binding capacity .

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